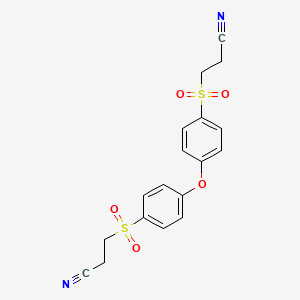![molecular formula C27H21N3O6S2 B11979058 Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate](/img/structure/B11979058.png)
Ethyl 4-[({(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[({(3Z)-3-[3-(2-furfurilmetil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-IL}acetil)amino]benzoato de etilo es un complejo compuesto orgánico que pertenece a la clase de las tiazolidinonas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en la química medicinal. La estructura única de este compuesto, que incluye un anillo de tiazolidinona, un grupo indol y un anillo de furano, lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-[({(3Z)-3-[3-(2-furfurilmetil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-IL}acetil)amino]benzoato de etilo típicamente implica reacciones orgánicas de varios pasos. Las materias primas a menudo incluyen derivados de indol, derivados de furano y precursores de tiazolidinona. Las rutas sintéticas comunes pueden incluir:
Reacciones de condensación: Combinación de derivados de indol y furano con precursores de tiazolidinona en condiciones ácidas o básicas.
Reacciones de acilación: Introducción del grupo acetilo utilizando agentes acilantes como anhídrido acético o cloruro de acetilo.
Esterificación: Formación del éster etílico mediante la reacción del derivado de ácido carboxílico con etanol en presencia de un catalizador como el ácido sulfúrico.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catálisis: Uso de catalizadores para mejorar las velocidades de reacción y la selectividad.
Purificación: Empleo de técnicas como la recristalización, la cromatografía y la destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[({(3Z)-3-[3-(2-furfurilmetil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-IL}acetil)amino]benzoato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiazolidinona en un anillo de tiazolidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en los anillos de indol y furano.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de sustitución: Halogenos, agentes alquilantes y nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir derivados de tiazolidina.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-[({(3Z)-3-[3-(2-furfurilmetil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-IL}acetil)amino]benzoato de etilo implica interacciones con objetivos moleculares y vías específicas. Estos pueden incluir:
Inhibición enzimática: El compuesto puede inhibir enzimas involucradas en procesos biológicos clave.
Unión al receptor: Puede unirse a receptores específicos, modulando su actividad.
Transducción de señales: El compuesto puede interferir con las vías de señalización celular, afectando la función y el comportamiento de las células.
Comparación Con Compuestos Similares
El 4-[({(3Z)-3-[3-(2-furfurilmetil)-4-oxo-2-tio-1,3-tiazolidin-5-ilideno]-2-oxo-2,3-dihidro-1H-indol-1-IL}acetil)amino]benzoato de etilo se puede comparar con otros derivados de tiazolidinona, como:
2-(4-oxo-2-tio-1,3-tiazolidin-3-il)acetato de etilo: Estructura similar pero carece de los anillos de indol y furano.
3-(2-Furfurilmetil)-4-oxo-2-tio-1,3-tiazolidina: Contiene los grupos furano y tiazolidinona pero carece del anillo de indol.
Derivados del ácido indole-3-acético: Contiene el grupo indol pero carece de los anillos de tiazolidinona y furano.
Propiedades
Fórmula molecular |
C27H21N3O6S2 |
|---|---|
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
ethyl 4-[[2-[(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H21N3O6S2/c1-2-35-26(34)16-9-11-17(12-10-16)28-21(31)15-29-20-8-4-3-7-19(20)22(24(29)32)23-25(33)30(27(37)38-23)14-18-6-5-13-36-18/h3-13H,2,14-15H2,1H3,(H,28,31)/b23-22- |
Clave InChI |
GJSYIEMHLIMXGQ-FCQUAONHSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CO5)/C2=O |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11978991.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979002.png)

![(5Z)-3-(2-Furylmethyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979025.png)

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979037.png)
![4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11979042.png)
![DI(Tert-butyl) 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979050.png)
![(5Z)-3-(2-Furylmethyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979066.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11979072.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979080.png)
